Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid)

Description

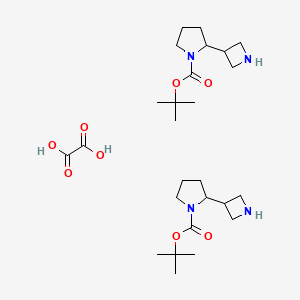

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) is a bicyclic amine derivative featuring a pyrrolidine (5-membered saturated ring) backbone substituted with an azetidine (4-membered saturated ring) at the 2-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, while the hemi-oxalic acid (C₂H₂O₄·0.5) acts as a counterion, enhancing crystallinity and stability. Its structural rigidity, conferred by the azetidine and pyrrolidine rings, may influence conformational preferences and binding interactions in biological systems .

Properties

Molecular Formula |

C26H46N4O8 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-6-4-5-10(14)9-7-13-8-9;3-1(4)2(5)6/h2*9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

DPKQEJQRJLBJPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CNC2.CC(C)(C)OC(=O)N1CCCC1C2CNC2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions

The coupling reaction is generally carried out under anhydrous conditions to prevent hydrolysis and side reactions. The carboxylic acid group of the Boc-protected pyrrolidine is activated using reagents such as isobutyl chloroformate in the presence of a base like N,N-diisopropylethylamine (DIPEA) , forming a reactive mixed anhydride intermediate. This intermediate then undergoes nucleophilic attack by the azetidine amine to form the target compound.

Typical reaction conditions include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 to 25 °C |

| Activation reagent | Isobutyl chloroformate |

| Base | DIPEA |

| Reaction time | Several hours (typically 2–6 h) |

| Atmosphere | Inert (nitrogen or argon) |

After completion, the reaction mixture is quenched with dilute acid (e.g., 0.1 M HCl) and neutralized with saturated sodium bicarbonate solution to extract the product into an organic phase.

Purification Techniques

Purification is achieved by:

- Acid-base extraction to remove impurities and unreacted starting materials.

- Flash column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the product with high purity (>95%).

These purification steps are critical to remove side products and ensure the compound's suitability for further applications.

Formation of Hemi(oxalic acid) Salt

The purified compound is treated with oxalic acid in stoichiometric amounts to form the hemi-salt. This salt formation enhances the compound's crystallinity and stability, facilitating handling and storage.

Chemical Reaction Analysis and Optimization

Reactivity and Challenges

The presence of the azetidine ring introduces steric hindrance, which can reduce coupling efficiency. To mitigate this, precise temperature control and slow addition of reagents are employed. The Boc group is sensitive to strongly acidic or basic conditions, so pH must be carefully controlled during salt formation to prevent cleavage.

Reaction Profiles

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | Isobutyl chloroformate + DIPEA | Formation of mixed anhydride intermediate |

| Coupling | Azetidine derivative in CH₂Cl₂ | Formation of Boc-protected amide bond |

| Salt formation | Oxalic acid (0.5 eq) in suitable solvent | Formation of hemi(oxalic acid) salt |

| Purification | Acid-base extraction + flash chromatography | >95% pure product |

Characterization and Quality Control

Spectroscopic Techniques

- ¹H Nuclear Magnetic Resonance (NMR): Confirms the presence of the tert-butyl group (singlet at δ ~1.4 ppm) and characteristic pyrrolidine and azetidine ring protons (δ 2.5–4.0 ppm).

- ¹³C NMR: Supports the carbon framework and Boc carbonyl carbon (~δ 155–160 ppm).

- Infrared (IR) Spectroscopy: Shows strong carbonyl stretching bands near 1700 cm⁻¹, consistent with the carboxylate ester.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calculated for C26H46N4O8: 542.7 g/mol).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H46N4O8 |

| Molecular Weight | 542.7 g/mol |

| CAS Number | 2806869-51-0 |

| Purity | ≥97% |

| Melting Point | Not well-defined (decomposes) |

| Stability | Stable under neutral pH; decomposes >200 °C |

Summary Table of Preparation Method

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Boc Protection | Protect pyrrolidine nitrogen | Boc anhydride, base | Boc-protected pyrrolidine intermediate |

| 2. Azetidine Synthesis | Prepare azetidine-3-yl amine derivative | Various synthetic methods | Azetidine intermediate |

| 3. Coupling | Activation of carboxylic acid and coupling | Isobutyl chloroformate, DIPEA, CH₂Cl₂, 0–25 °C | Formation of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate |

| 4. Purification | Acid-base extraction and flash chromatography | HCl, NaHCO₃, silica gel, EtOAc/hexane gradient | >95% pure product |

| 5. Salt Formation | Reaction with oxalic acid | Oxalic acid (0.5 eq), controlled pH | Hemi(oxalic acid) salt formation |

Chemical Reactions Analysis

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic uses due to its unique structural properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Differences :

- Positional Isomerism: The target compound’s azetidine substituent at the pyrrolidine 2-position (vs.

- Functional Groups: Analogs with hydroxymethyl or aminoethyl groups (e.g., 138108-72-2, 1420852-13-6) exhibit increased polarity, likely improving aqueous solubility compared to the azetidine-containing target .

Stability and Reactivity

- Boc Protection : Like other Boc-protected pyrrolidines (e.g., EP 3 950 692 A1 derivatives), the target compound’s Boc group is stable under basic conditions but cleavable via acidic hydrolysis (e.g., trifluoroacetic acid), enabling selective deprotection during synthesis .

Biological Activity

Tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate; hemi(oxalic acid) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C26H46N4O8

- Molecular Weight : 542.67 g/mol

- CAS Number : 2806869-51-0

- IUPAC Name : tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate hemioxalate

- Purity : 97% .

Synthesis

The synthesis of tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate; hemi(oxalic acid) typically involves multi-step organic reactions. The compound is synthesized through the reaction of tert-butyl pyrrolidine derivatives with azetidine intermediates, followed by the addition of oxalic acid to form the hemi-salt .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on enzymatic activities.

Anti-cancer Properties

Research indicates that compounds containing azetidine and pyrrolidine moieties exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives similar to tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate have shown promising results in inhibiting tumor growth in vitro and in vivo .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. In particular, it may interact with enzymes involved in metabolic pathways relevant to cancer progression. The presence of the azetidine ring is hypothesized to enhance binding affinity to target proteins, potentially leading to significant inhibition of enzymatic activity .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

- Tyrosinase Inhibition :

- Cytotoxicity Against Cancer Cells :

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 227.17540 | 156.2 |

| [M+Na]+ | 249.15734 | 159.1 |

| [M+NH4]+ | 244.20194 | 158.3 |

| [M+K]+ | 265.13128 | 159.2 |

| [M-H]- | 225.16084 | 152.6 |

| [M+Na-2H]- | 247.14279 | 155.8 |

| [M]+ | 226.16757 | 154.0 |

This table summarizes the predicted collision cross sections for various adducts of the compound, which are essential for understanding its behavior in mass spectrometry analyses .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl 2-(azetidin-3-yl)pyrrolidine-1-carboxylate derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions under anhydrous conditions. For example, activation of carboxylic acids using reagents like isobutyl chloroformate in the presence of DIPEA (N,N-diisopropylethylamine) generates a reactive mixed anhydride intermediate. Subsequent nucleophilic attack by amines (e.g., azetidine derivatives) in dichloromethane (CH₂Cl₂) at room temperature yields the target compound. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product in moderate yields (59%) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C), IR, and HRMS for comprehensive analysis. For instance, ¹H NMR in CDCl₃ can confirm the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine/azetidine ring protons (δ 2.5–4.0 ppm). HRMS provides precise molecular weight confirmation (e.g., [M+H]+ calculated for C₁₅H₂₅N₂O₃: 281.1865). IR spectroscopy helps identify carbonyl stretches (~1700 cm⁻¹ for the carboxylate ester) .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction followed by flash chromatography is effective. After quenching the reaction with 0.1 M HCl and saturated NaHCO₃, extract the product into ethyl acetate. Dry the organic layer with Na₂SO₄, concentrate, and apply to a silica gel column with a 0–100% ethyl acetate/hexane gradient to achieve >95% purity .

Advanced Research Questions

Q. How can mechanistic insights into mixed anhydride formation improve reaction yield?

- Methodological Answer : Monitor the reaction progression using LC-MS to track the consumption of starting materials and intermediates. Optimize stoichiometry (e.g., 1.1 equivalents of isobutyl chloroformate relative to the carboxylic acid) and reaction time (2 hours for anhydride formation). Excess DIPEA (2 equivalents) ensures efficient deprotonation and stabilizes the reactive intermediate .

Q. How should researchers address contradictory data in NMR spectra (e.g., unexpected splitting patterns)?

- Methodological Answer : Analyze potential diastereomers or rotamers arising from restricted rotation in the pyrrolidine-azetidine scaffold. Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities. For example, heating the sample to 60°C may coalesce split peaks, confirming dynamic conformational exchange .

Q. What theoretical frameworks guide the design of catalytic applications for this compound?

- Methodological Answer : Link the compound’s Lewis acid/base properties (from the azetidine nitrogen and carboxylate groups) to hybrid catalysis theories. For instance, use frontier molecular orbital (FMO) analysis to predict reactivity in asymmetric catalysis. Experimental validation via kinetic studies (e.g., enantiomeric excess measurement) aligns with computational predictions .

Q. How can researchers optimize reaction conditions for scale-up while maintaining stereochemical integrity?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables such as solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature (0–20°C vs. room temperature), and catalyst loading. Use chiral HPLC to monitor stereochemical outcomes. For instance, lower temperatures may reduce racemization in azetidine-containing systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.